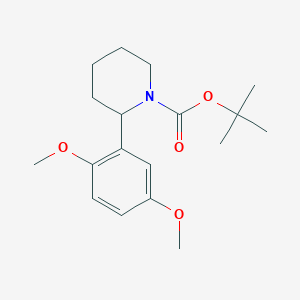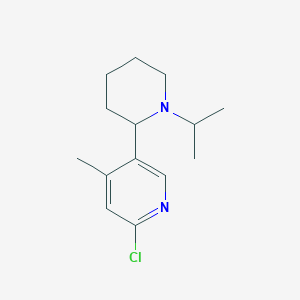![molecular formula C12H15N5 B11802499 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine](/img/structure/B11802499.png)
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of pyridopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridazine ring fused with a pyridine ring, with a methyl group at the 8th position and a piperazine moiety at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups at the piperazine moiety .
Aplicaciones Científicas De Investigación
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a cyclin-dependent kinase inhibitor for cancer treatment.
Ribociclib: Another cyclin-dependent kinase inhibitor with a similar structure and therapeutic application.
Abemaciclib: A related compound with similar biological activity and clinical use.
Uniqueness
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other pyridopyridazine derivatives .
Propiedades
Fórmula molecular |
C12H15N5 |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
8-methyl-5-piperazin-1-ylpyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C12H15N5/c1-9-11-10(3-2-4-14-11)12(16-15-9)17-7-5-13-6-8-17/h2-4,13H,5-8H2,1H3 |
Clave InChI |
WBJAJEHZTSGNON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(N=N1)N3CCNCC3)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
![Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate](/img/structure/B11802474.png)
![Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)


![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)

